molecular formula C8H16N2O B2405139 1-(3-Methyloxetan-3-yl)piperazine CAS No. 1515866-65-5

1-(3-Methyloxetan-3-yl)piperazine

Cat. No. B2405139
CAS RN: 1515866-65-5
M. Wt: 156.229
InChI Key: MYRORAVWRLIYRS-UHFFFAOYSA-N
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Description

“1-(3-Methyloxetan-3-yl)piperazine” is a chemical compound with the formula C8H16N2O and a molecular weight of 156.23 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound is synthesized from protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H16N2O/c1-8(6-11-7-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3 and the InChI key MYRORAVWRLIYRS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. The compound is involved in various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.23 . The compound is a white to yellow solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-(3-Methyloxetan-3-yl)piperazine derivatives have been synthesized and evaluated for their pharmacological properties. For example, compounds involving similar piperazine structures have been investigated for antidepressant and antianxiety activities, indicating the potential for this compound in mental health treatments (Kumar et al., 2017).

Anti-tubercular Activity

Piperazine derivatives have shown promise in anti-tubercular applications. Compounds similar to this compound have been evaluated against Mycobacterium tuberculosis, with some exhibiting significant inhibitory activity (Naidu et al., 2016).

Oncological Applications

In the field of oncology, piperazine derivatives have been explored for their potential use as positron emission tomography radiotracers and as therapeutic agents. The modifications of piperazine structures, similar to this compound, suggest applications in cancer diagnosis and treatment (Abate et al., 2011).

Antibacterial and Biofilm Inhibition

Novel piperazine compounds have been developed for antibacterial applications and biofilm inhibition, highlighting the potential of this compound in treating bacterial infections and preventing biofilm formation (Mekky & Sanad, 2020).

Safety and Hazards

The safety information for “1-(3-Methyloxetan-3-yl)piperazine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-(3-methyloxetan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(6-11-7-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRORAVWRLIYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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